molecular formula C12H9ClFNO2S B15339700 3-Chloro-4'-fluoro-[1,1'-biphenyl]-4-sulfonamide

3-Chloro-4'-fluoro-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B15339700
M. Wt: 285.72 g/mol
InChI Key: XJSQOGUDMJTLSP-UHFFFAOYSA-N
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Description

3-Chloro-4’-fluoro-[1,1’-biphenyl]-4-sulfonamide is a biphenyl derivative that has garnered attention in various fields of scientific research due to its unique chemical structure and properties. This compound consists of two benzene rings connected by a single bond, with chlorine, fluorine, and sulfonamide functional groups attached at specific positions on the biphenyl scaffold. These functional groups impart distinct chemical reactivity and biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4’-fluoro-[1,1’-biphenyl]-4-sulfonamide typically involves multiple steps, including halogenation, sulfonation, and coupling reactions. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of a halogenated biphenyl derivative with a boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and environmentally benign, making this method widely applicable in organic synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4’-fluoro-[1,1’-biphenyl]-4-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boronic acids, and halogenated biphenyl derivatives. Reaction conditions typically involve the use of organic solvents, controlled temperatures, and inert atmospheres to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of biphenyl derivatives with different functional groups, while coupling reactions can produce more complex biphenyl-based compounds.

Scientific Research Applications

3-Chloro-4’-fluoro-[1,1’-biphenyl]-4-sulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Chloro-4’-fluoro-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, while the biphenyl scaffold can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Chloro-4’-fluoro-[1,1’-biphenyl]-4-sulfonamide include other biphenyl derivatives with different functional groups, such as:

Uniqueness

The uniqueness of 3-Chloro-4’-fluoro-[1,1’-biphenyl]-4-sulfonamide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C12H9ClFNO2S

Molecular Weight

285.72 g/mol

IUPAC Name

2-chloro-4-(4-fluorophenyl)benzenesulfonamide

InChI

InChI=1S/C12H9ClFNO2S/c13-11-7-9(3-6-12(11)18(15,16)17)8-1-4-10(14)5-2-8/h1-7H,(H2,15,16,17)

InChI Key

XJSQOGUDMJTLSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)S(=O)(=O)N)Cl)F

Origin of Product

United States

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